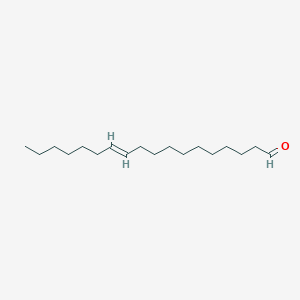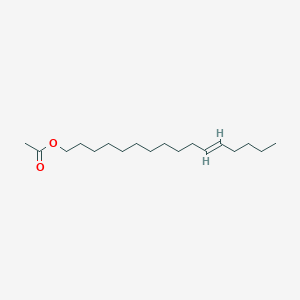
顺式茉莉酸甲酯外消旋体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
鬼臼毒素具有广泛的科学研究应用:
生物学: 鬼臼毒素用于与细胞分裂和微管动力学相关的研究,因为它能够抑制微管聚合.
医学: 它用于治疗生殖器疣和某些类型的癌症.
工业: 鬼臼毒素及其衍生物用于开发新药和治疗剂.
作用机制
生化分析
Biochemical Properties
Prohydrojasmon racemate is a functional analogue of Jasmonic acid (JA) . It interacts with various enzymes and proteins to regulate plant growth
Cellular Effects
Prohydrojasmon racemate has been found to induce direct and indirect defenses against herbivores in non-infested plants . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Prohydrojasmon racemate has been observed to prevent spindly growth of rice seedlings in both indica and japonica cultivars . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Prohydrojasmon racemate is involved in the jasmonic acid metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 鬼臼毒素可以通过各种方法合成,包括化学合成和生物技术方法。 一种常见的方法是使用微生物培养从可再生资源中生产鬼臼毒素 . 另一种方法是鬼臼毒素衍生物的化学合成,它涉及有机反应的多步反应,包括环化和氧化 .
工业生产方法: 鬼臼毒素的工业生产通常依赖于从植物来源提取,特别是鬼臼属植物的根茎 . 提取过程涉及使用溶剂分离化合物,然后进行纯化步骤以获得高纯度鬼臼毒素 .
化学反应分析
相似化合物的比较
鬼臼毒素因其独特的作用机制及其作为各种化学治疗剂前体的能力而独一无二 . 类似的化合物包括:
依托泊苷: 鬼臼毒素的衍生物,用于癌症治疗.
替尼泊苷: 另一种在化学治疗中具有类似应用的衍生物.
紫杉醇: 一种具有类似作用机制的化合物,抑制微管动力学.
属性
CAS 编号 |
158474-72-7 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC 名称 |
propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |
InChI 键 |
IPDFPNNPBMREIF-CHWSQXEVSA-N |
SMILES |
CCCCCC1C(CCC1=O)CC(=O)OCCC |
手性 SMILES |
CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC |
规范 SMILES |
CCCCCC1C(CCC1=O)CC(=O)OCCC |
外观 |
Colorless to Faint yellow oil |
Pictograms |
Irritant |
纯度 |
> 96% |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















